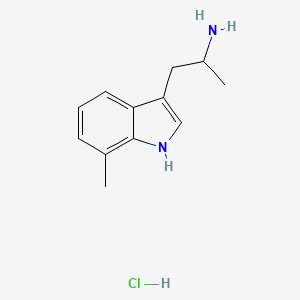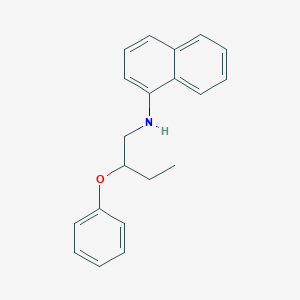![molecular formula C15H25Cl2FN2 B1389162 ({1-[2-(4-フルオロフェニル)エチル]ピペリジン-4-イル}メチル)メチルアミン二塩酸塩 CAS No. 1185294-29-4](/img/structure/B1389162.png)
({1-[2-(4-フルオロフェニル)エチル]ピペリジン-4-イル}メチル)メチルアミン二塩酸塩
概要
説明
This compound is a chemical with the molecular formula C15H25Cl2FN2 and a molecular weight of 323.28 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a precursor to a similar compound involved a four-step process, including the introduction of a trimethylstannyl leaving group by displacement of iodine using palladium catalysis and hexamethyldistannane in an inert solvent . The total radiosynthesis time was 50 minutes, including purification and formulation for injection .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is connected to a fluorophenyl group . The PubChem CID for this compound is 45075098 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that similar compounds have been used in the synthesis of novel indole-carboxamides, which are inhibitors of neurotropic alphavirus .Physical and Chemical Properties Analysis
The compound has a molecular weight of 323.28 and a molecular formula of C15H25Cl2FN2 . More specific physical and chemical properties were not found in the search results.科学的研究の応用
私は「({1-[2-(4-フルオロフェニル)エチル]ピペリジン-4-イル}メチル)メチルアミン二塩酸塩」の科学研究における用途について調査しましたが、残念ながら、入手可能な情報は限られています。 この化合物は、プロテオミクス研究用の製品および医薬品試験用の高品質な標準品として言及されています 。しかし、さまざまな分野における具体的な用途は、検索結果では詳しく説明されていません。
Safety and Hazards
作用機序
Target of Action
It is mentioned that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
Given its use in proteomics research , it’s likely that it plays a role in protein-related pathways.
Result of Action
Its use in proteomics research suggests that it may have effects at the protein level, potentially altering protein function or expression.
生化学分析
Biochemical Properties
({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind to specific receptor sites on proteins, altering their conformation and, consequently, their activity. This interaction can lead to either the activation or inhibition of the enzyme’s function, depending on the nature of the binding .
Cellular Effects
The effects of ({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can alter metabolic pathways within the cell, impacting the overall metabolic flux and the levels of various metabolites .
Molecular Mechanism
At the molecular level, ({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride exerts its effects through specific binding interactions with biomolecules. This compound can bind to enzymes, either inhibiting or activating their activity. It can also interact with DNA and RNA, influencing gene expression and protein synthesis. These interactions are crucial for understanding the compound’s role in various biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of ({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, toxic or adverse effects can occur, including cellular damage or disruption of normal metabolic processes. Understanding the dosage threshold is crucial for determining the safe and effective use of this compound in research .
Metabolic Pathways
({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux within the cell. This compound can affect the levels of specific metabolites, leading to changes in cellular metabolism. Understanding these interactions is essential for elucidating the compound’s role in biochemical processes .
Transport and Distribution
The transport and distribution of ({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride within cells and tissues are critical for its activity. This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, influencing its activity and function. The distribution of this compound within tissues can also affect its overall efficacy and impact .
Subcellular Localization
({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and exert its effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action .
特性
IUPAC Name |
1-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2.2ClH/c1-17-12-14-7-10-18(11-8-14)9-6-13-2-4-15(16)5-3-13;;/h2-5,14,17H,6-12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAZGFPAWUIUMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(CC1)CCC2=CC=C(C=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Isopropoxy-N-[2-(4-methylphenoxy)propyl]aniline](/img/structure/B1389085.png)
![N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropoxyaniline](/img/structure/B1389086.png)

![N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B1389089.png)

![N-[2-(2,5-Dimethylphenoxy)propyl]-4-(heptyloxy)aniline](/img/structure/B1389091.png)
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline](/img/structure/B1389093.png)
![N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline](/img/structure/B1389094.png)
![N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine](/img/structure/B1389097.png)


